(R)-Carisbamate beta-D-glucuronide is a glucuronide metabolite derived from the antiepileptic drug carisbamate. Carisbamate, chemically known as (R)-N-(2-hydroxyethyl) carbamate, has been studied for its potential in treating epilepsy and other central nervous system disorders. The glucuronidation process, which involves the conjugation of carisbamate with glucuronic acid, is a significant metabolic pathway that enhances the solubility and excretion of the drug.
The primary source of (R)-carisbamate beta-D-glucuronide is through the metabolic transformation of carisbamate via UDP-glucuronosyltransferases (UGTs), enzymes that facilitate the transfer of glucuronic acid to various substrates, thereby increasing their hydrophilicity and promoting elimination from the body .
(R)-Carisbamate beta-D-glucuronide falls under the category of phase II metabolites, specifically glucuronides. These compounds are characterized by their increased polarity due to the addition of glucuronic acid, which significantly alters their pharmacokinetic properties compared to their parent compounds.
The synthesis of (R)-carisbamate beta-D-glucuronide typically involves enzymatic glucuronidation. This process can be achieved using liver microsomes or recombinant UGT enzymes that catalyze the reaction between carisbamate and UDP-glucuronic acid.
(R)-Carisbamate beta-D-glucuronide has a complex molecular structure characterized by its glucuronic acid moiety attached to the carisbamate backbone. The structure can be represented as follows:
The molecular structure can be depicted using structural formulas that illustrate the glucuronic acid linkage to the carisbamate molecule. This structural modification enhances the compound's solubility and facilitates its excretion via renal pathways.
The primary chemical reaction involving (R)-carisbamate beta-D-glucuronide is its formation through glucuronidation:
The mechanism of action for (R)-carisbamate beta-D-glucuronide primarily revolves around its role in enhancing the elimination of carisbamate from systemic circulation.
(R)-Carisbamate beta-D-glucuronide is primarily used in pharmacokinetic studies to understand the metabolism and excretion profiles of carisbamate. Its role as a metabolite provides insights into drug interactions, efficacy, and safety profiles in clinical settings. Additionally, it serves as a marker for monitoring therapeutic drug levels in patients undergoing treatment with carisbamate.
(R)-Carisbamate beta-D-O-Glucuronide is a phase-II metabolite formed via the conjugation of (R)-carisbamate—an alkyl-carbamate anticonvulsant—with glucuronic acid. Its systematic IUPAC name is (2R,3S,4S,5R,6S)-6-((R)-2-(carbamoyloxy)-1-(2-chlorophenyl)ethoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid [2] [9]. The metabolite retains the (R)-stereochemistry at the chiral center of the carisbamate moiety (originating from the parent drug’s (S)-2-O-carbamoyl-1-o-chlorophenyl-ethanol structure after inversion during conjugation) and exhibits β-configuration at the anomeric carbon (C1) of the glucuronide, critical for enzymatic recognition and metabolic stability [2] [9].
Structural elucidation relies on advanced NMR techniques:
Table 1: Key NMR Assignments for (R)-Carisbamate beta-D-O-Glucuronide
Atom Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Multiplicity | Correlation (HMBC/NOESY) |
---|---|---|---|---|
Glucuronide C1 | 5.60 | 102.5 | Doublet | Hα-Car |
Carisbamate Hα | 5.37 | 76.8 | Multiplet | Gluc-C1, C=O |
Carbamate C=O | - | 155.2 | - | Hα |
Glucuronide C6 | - | 175.8 | - | - |
Toggle NMR Spectroscopic Details
The anomeric proton (H1) shows a characteristic doublet due to coupling with H2. NOESY cross-peaks between H1 and the carisbamate methine proton (Hα) confirm the β-O-linkage. HMBC correlations from Hα to the carbamate carbonyl carbon further validate connectivity [4].
Synthesis of (R)-Carisbamate beta-D-O-Glucuronide employs enzymatic and chemical methods:
Deuterated analogs (e.g., d₄-(R)-Carisbamate β-D-O-glucuronide) are synthesized for mass spectrometry quantification:
Table 2: Synthetic Routes to (R)-Carisbamate beta-D-O-Glucuronide
Method | Reagents/Conditions | Yield | Stereoselectivity | Application |
---|---|---|---|---|
Enzymatic | UGT1A9, UDP-GA, 37°C, pH 7.4 | 30–45% | β-specific | Metabolic studies |
Chemical | Acetobromo-α-D-glucose, Ag₂O, DCM; then NaOH | 60–75% | β-anomer favored | Reference standard |
Deuterated | d₄-(R)-Carisbamate + enzymatic route | 25–40% | Retained β-configuration | MS internal standard |
Toggle Isotopologue Synthesis Details
Deuteration at non-exchangeable positions (e.g., aromatic ring) ensures metabolic stability. Isotopologues must match chromatographic behavior of the analyte while providing distinct m/z shifts (e.g., +4 Da) for MRM transitions like m/z 449 → 273 (d0) vs. 453 → 277 (d4) [3] [7].
(R)-Carisbamate beta-D-O-Glucuronide is a polar, water-soluble derivative of its lipophilic parent drug. Key properties include:
Stability is highly condition-dependent:
Analytical protocols mitigate degradation:
Table 3: Physicochemical Properties vs. Parent Drug
Property | (R)-Carisbamate beta-D-O-Glucuronide | (R)-Carisbamate | Analytical Impact |
---|---|---|---|
Log D (pH 7.4) | –1.2 | +1.3 | Requires hydrophilic LC phases |
Polarity | High (glucuronic acid) | Moderate | Poor retention in RP-LC |
Stability in Plasma | 24h (4°C) | >1 week | Needs immediate processing |
MS Detection | ESI(-): [M–H]⁻ at m/z 449 | ESI(+): [M+Na]⁺ at m/z 246 | Opposite ionization modes |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7